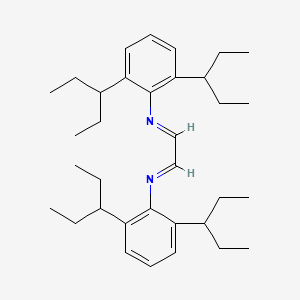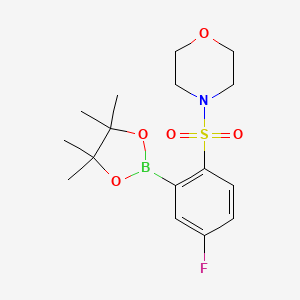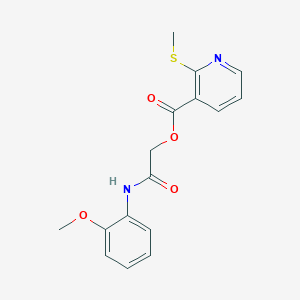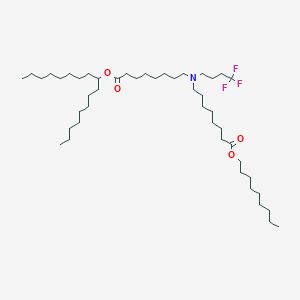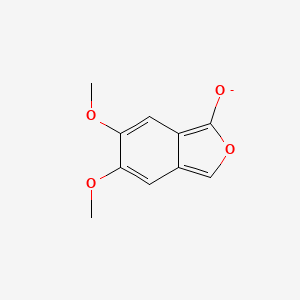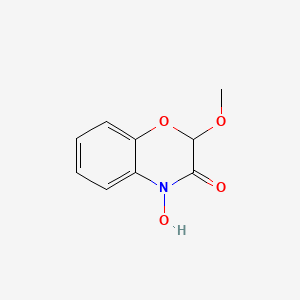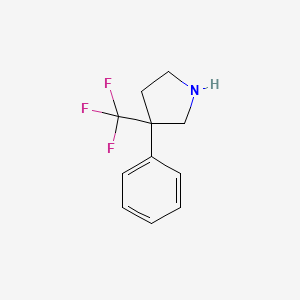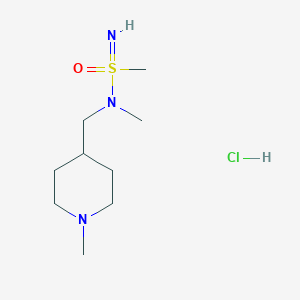
N-Methyl-N-((1-methylpiperidin-4-yl)methyl)methanesulfonimidamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-((1-methylpiperidin-4-yl)methyl)methanesulfonimidamide hydrochloride is a chemical compound with a complex structure that includes a piperidine ring and a methanesulfonimidamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-((1-methylpiperidin-4-yl)methyl)methanesulfonimidamide hydrochloride typically involves multiple steps. One common method includes the reaction of N-methylpiperidine with methanesulfonyl chloride under controlled conditions to form the intermediate compound. This intermediate is then reacted with an appropriate amine to yield the final product. The reaction conditions often require careful control of temperature, pH, and the use of specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize efficiency and minimize waste. The use of automated systems for monitoring and controlling the reaction parameters is common to ensure consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-N-((1-methylpiperidin-4-yl)methyl)methanesulfonimidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonimidamide group to a sulfonamide or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonimidamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfonamides.
Aplicaciones Científicas De Investigación
N-Methyl-N-((1-methylpiperidin-4-yl)methyl)methanesulfonimidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of N-Methyl-N-((1-methylpiperidin-4-yl)methyl)methanesulfonimidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-1-(1-methylpiperidin-4-yl)methanamine: This compound shares a similar piperidine structure but lacks the sulfonimidamide group.
N-Methyl-N-(1-methylpiperidin-4-yl)piperidine-4-carboxamide: Another related compound with a piperidine ring and a carboxamide group.
Uniqueness
N-Methyl-N-((1-methylpiperidin-4-yl)methyl)methanesulfonimidamide hydrochloride is unique due to the presence of the methanesulfonimidamide group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C9H22ClN3OS |
|---|---|
Peso molecular |
255.81 g/mol |
Nombre IUPAC |
N-methyl-1-(1-methylpiperidin-4-yl)-N-(methylsulfonimidoyl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H21N3OS.ClH/c1-11-6-4-9(5-7-11)8-12(2)14(3,10)13;/h9-10H,4-8H2,1-3H3;1H |
Clave InChI |
NTLPCZAMYGCONR-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)CN(C)S(=N)(=O)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



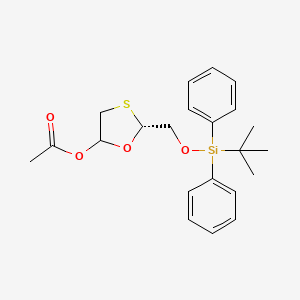

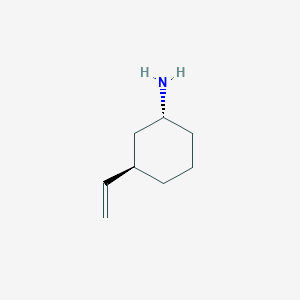
![Propyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B15280672.png)
